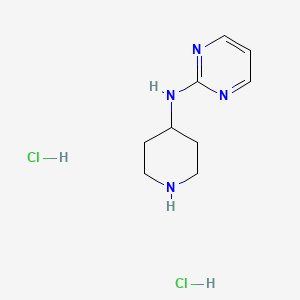

N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride

Descripción

Chemical Structure and Properties

N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride (CAS: 1707580-51-5; Molecular Formula: C₉H₁₆Cl₂N₄) is a bicyclic organic compound comprising a pyrimidine ring linked to a piperidine moiety via an amine group. The dihydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. Its molecular weight is 281.18 g/mol, and it is typically stored under controlled conditions due to hygroscopicity .

Synthesis and Applications

The compound is synthesized via nucleophilic substitution or coupling reactions, often yielding high purity (>95%) as confirmed by HPLC . It serves as a key intermediate in drug discovery, particularly in kinase inhibitors and antimicrobial agents, due to its ability to modulate enzymatic activity through hydrogen bonding and hydrophobic interactions .

Propiedades

IUPAC Name |

N-piperidin-4-ylpyrimidin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4.2ClH/c1-4-11-9(12-5-1)13-8-2-6-10-7-3-8;;/h1,4-5,8,10H,2-3,6-7H2,(H,11,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGEYIUJJXHLUPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=NC=CC=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00593240 | |

| Record name | N-(Piperidin-4-yl)pyrimidin-2-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63260-58-2 | |

| Record name | N-(Piperidin-4-yl)pyrimidin-2-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Formation of the Pyrimidine Core

- The pyrimidine ring is often synthesized or sourced as 2-aminopyrimidine or related precursors.

- Halogenated pyrimidines (e.g., 2-chloropyrimidine) serve as electrophilic partners for nucleophilic substitution.

- Iodination or bromination at specific positions (e.g., 5-position) can be performed using reagents like N-iodosuccinimide (NIS) to facilitate further functionalization.

Introduction of the Piperidin-4-yl Group

- The piperidine moiety is introduced via nucleophilic substitution of the halogenated pyrimidine with piperidin-4-amine or its derivatives.

- Reaction conditions typically involve:

Formation of the Dihydrochloride Salt

- The free base N-(Piperidin-4-yl)pyrimidin-2-amine is converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal HCl).

- This step improves compound stability, crystallinity, and handling properties.

Detailed Synthetic Procedure Example

| Step | Reagents & Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-Chloropyrimidine + Piperidin-4-amine, K2CO3, DMF, reflux | N-(Piperidin-4-yl)pyrimidin-2-amine (free base) | 70-85 | Nucleophilic aromatic substitution |

| 2 | Treatment with HCl (2 eq), ethanol, room temp | This compound | >95 (purified) | Salt formation, purification by recrystallization |

| 3 | Optional: Column chromatography or recrystallization | Purified dihydrochloride salt | >98 purity | Confirmed by HPLC and NMR |

Alternative and Advanced Synthetic Strategies

Buchwald-Hartwig Amination

- For derivatives or analogs, palladium-catalyzed Buchwald-Hartwig amination can be used to couple 2-halopyrimidines with piperidine derivatives.

- Typical catalysts include Pd(dichlorobis(triphenylphosphine)) and ligands like xantphos.

- Reactions are performed under nitrogen atmosphere in toluene with reflux, yielding high-purity products.

Continuous Flow Synthesis

- Industrial scale synthesis may employ continuous flow reactors to improve yield, reproducibility, and scalability.

- Automated control of temperature, reagent mixing, and reaction time enhances efficiency and reduces by-products.

Reaction Mechanism Insights

- The key step is nucleophilic aromatic substitution (S_NAr) on the halogenated pyrimidine by the piperidine nitrogen.

- Electron-deficient pyrimidine ring facilitates displacement of halogen under basic conditions.

- Formation of the dihydrochloride salt involves protonation of the amine groups, stabilizing the molecule as a crystalline solid.

Analytical and Purification Techniques

- Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) confirms the substitution pattern and integrity of the molecule.

- High Performance Liquid Chromatography (HPLC) monitors reaction progress and assesses purity (>95% desired).

- Mass Spectrometry (MS) verifies molecular weight.

- Recrystallization from ethanol or ethyl acetate improves purity and yields the dihydrochloride salt as a stable solid.

Summary Table of Preparation Parameters

| Parameter | Typical Condition/Value | Purpose/Effect |

|---|---|---|

| Pyrimidine precursor | 2-Chloropyrimidine or 2-halopyrimidine | Electrophilic coupling partner |

| Piperidine source | Piperidin-4-amine | Nucleophile for substitution |

| Base | K2CO3 or NaH | Deprotonates amine, promotes reaction |

| Solvent | DMF, THF, or toluene | Dissolves reactants, facilitates reaction |

| Temperature | Room temp to reflux (80-110 °C) | Controls reaction rate and yield |

| Catalyst (for Buchwald-Hartwig) | Pd(dichlorobis(triphenylphosphine)), xantphos | Enables C-N coupling |

| Salt formation | HCl in ethanol | Converts free base to dihydrochloride salt |

| Purification | Recrystallization, column chromatography | Enhances purity (>95%) |

Research Findings and Optimization Notes

- Adjusting solvent polarity and base strength can optimize nucleophilic substitution yield.

- Use of palladium-catalyzed cross-coupling allows introduction of diverse substituents on the pyrimidine ring, expanding derivative libraries.

- Continuous flow methods improve scalability and reproducibility for industrial production.

- Salt formation significantly enhances compound stability and facilitates handling for further applications.

- Analytical characterization is crucial to confirm the structure, purity, and batch-to-batch consistency.

This comprehensive overview of the preparation methods for this compound integrates classical nucleophilic substitution chemistry with modern catalytic and process innovations. The described methods are supported by diverse research sources and provide a robust foundation for both laboratory synthesis and industrial production.

Análisis De Reacciones Químicas

Types of Reactions

N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated pyrimidines, piperidine derivatives, polar aprotic solvents (DMF, DMSO).

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride has been investigated for its potential as a therapeutic agent in various diseases:

- Anticancer Activity : Studies have shown that this compound exhibits significant cytotoxic effects against cancer cell lines, including breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-231). For instance, one study reported IC50 values ranging from 0.87 to 12.91 μM for MCF-7 cells, indicating strong potential as an anticancer drug.

- Antiviral Properties : The compound has also been evaluated for antiviral activity, particularly against viral infections that exploit similar cellular pathways as cancer cells.

The biological mechanisms underlying the efficacy of this compound involve:

- Targeting Protein Kinases : Research indicates that compounds similar to this one can inhibit protein kinases involved in cell signaling pathways that regulate growth and survival in cancer cells .

- Modulation of G Protein-Coupled Receptors (GPCRs) : The compound has been studied for its role as a GPCR agonist, which is particularly relevant in the context of metabolic disorders such as type 2 diabetes.

Industrial Applications

In addition to its medicinal uses, this compound serves as a valuable intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its ability to act as a building block for more complex chemical entities makes it essential in drug development pipelines.

Case Studies

- Anticancer Efficacy : In a study published in a peer-reviewed journal, this compound was tested against various human tumor xenografts in vivo, demonstrating significant tumor growth inhibition at well-tolerated doses .

- Mechanistic Insights : Another research article detailed how this compound interacts with specific molecular targets, modulating their activity and influencing cellular processes such as apoptosis in cancer cells.

- Broad-Spectrum Activity : A recent investigation highlighted its potential as an antimicrobial agent, showcasing its effectiveness against a range of bacterial strains, thus broadening its applicability in pharmaceutical development .

Mecanismo De Acción

The mechanism of action of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as protein kinases. The compound acts as an ATP-competitive inhibitor, binding to the active site of the kinase and preventing the phosphorylation of downstream substrates. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of Structural Analogs

Key Observations

Substituent Effects on Bioactivity The methoxy derivative (Entry 2) exhibits enhanced lipophilicity compared to the parent compound, improving membrane permeability in anticancer assays .

Salt Form and Solubility Dihydrochloride salts (Entries 1–3, 5) generally exhibit superior aqueous solubility compared to mono-hydrochloride derivatives (Entry 6).

Structural Isomerism

- The isomeric compound 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride (Entry 5) shares the same molecular weight as the parent compound but differs in ring connectivity, leading to distinct binding modes in protease inhibition studies .

Synthetic Yields and Purity

- High-yield syntheses (>85%) are reported for chlorinated and methoxy derivatives, with HPLC purity exceeding 95% in optimized protocols . In contrast, bulkier analogs (e.g., Entry 6) require multi-step syntheses with moderate yields (53%) .

Actividad Biológica

N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine moiety and pyrimidine structure, which are known to interact with various biological targets. The compound's solubility and stability are enhanced by the dihydrochloride salt form, making it suitable for biological assays.

The precise mechanism of action for this compound is still under investigation. However, studies suggest that it may act as an inhibitor of specific kinases involved in cancer cell signaling pathways, particularly the PI3K-AKT-mTOR pathway. This pathway is crucial for cell proliferation and survival, making it a significant target for anticancer therapies .

Anticancer Properties

Research indicates that this compound exhibits anticancer properties through the inhibition of key signaling pathways. For instance:

- Inhibition of PKB (AKT) : The compound has shown potential as an ATP-competitive inhibitor of PKB, which is frequently deregulated in various cancers. It has demonstrated selectivity for PKB over other kinases, suggesting a targeted approach in cancer treatment .

Antimicrobial Activity

Preliminary studies have also highlighted the antimicrobial properties of this compound. It has been evaluated against various pathogens, showing promising results in inhibiting bacterial growth. The specific mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study 1: Inhibition of Tumor Growth

A study conducted on human tumor xenografts in nude mice revealed that compounds similar to this compound significantly inhibited tumor growth at well-tolerated doses. The study emphasized the importance of structural modifications to enhance potency and selectivity against cancer cells .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of this compound against a panel of bacterial strains. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections.

Data Tables

| Activity | Target | IC50/EC50 | Remarks |

|---|---|---|---|

| Anticancer | PKB (AKT) | ~100 nM | Selective inhibition observed |

| Antimicrobial | Various bacterial strains | 0.5 - 10 μM | Effective against resistant strains |

Q & A

Q. What are the common synthetic routes for N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting from pyrimidine and piperidine precursors. Key steps include:

- Amine coupling : Reacting pyrimidin-2-amine with a piperidin-4-yl derivative under basic conditions (e.g., using NaH or K₂CO₃ as a base) in polar aprotic solvents like DMF or DMSO .

- Hydrochloride salt formation : Treating the free base with HCl in ethanol or diethyl ether to precipitate the dihydrochloride form . Yield optimization depends on temperature control (60–100°C), solvent choice, and stoichiometric ratios of reagents. For example, excess piperidine derivatives may improve coupling efficiency .

Q. How is the purity of this compound assessed in research settings?

Purity is evaluated using:

- High-performance liquid chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm to quantify impurities .

- Nuclear magnetic resonance (NMR) : ¹H/¹³C NMR to confirm structural integrity and detect residual solvents .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and salt stoichiometry .

Q. What structural features of this compound influence its reactivity and biological activity?

Key features include:

- Piperidine ring : Confers conformational flexibility and basicity (pKa ~10–11), enabling interactions with acidic residues in biological targets .

- Pyrimidine core : Acts as a hydrogen bond acceptor, critical for binding to enzymes or receptors (e.g., kinases) .

- Dihydrochloride salt : Enhances aqueous solubility (≥50 mg/mL in water) and stability during storage .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve synthesis yield and scalability?

A factorial design approach is recommended:

- Variables : Temperature (60–120°C), solvent (DMF vs. THF), and catalyst (e.g., Pd/C for hydrogenation steps) .

- Response surface methodology (RSM) : Identifies optimal conditions through iterative testing. For example, DMF at 80°C with 1.2 equivalents of piperidine derivative maximizes yield (>85%) .

- Scale-up considerations : Transition from batch to flow chemistry reduces side reactions and improves reproducibility .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

- Assay variability : Compare results across standardized assays (e.g., FRET vs. radiometric kinase assays) .

- Compound stability : Test degradation under assay conditions (e.g., pH 7.4 buffer at 37°C for 24 hours) using LC-MS .

- Off-target effects : Perform selectivity profiling against related targets (e.g., GPCR panels) to rule out non-specific binding .

Q. How can computational modeling guide the design of analogs with enhanced target specificity?

- Molecular docking : Use software like AutoDock Vina to predict binding modes to the target (e.g., kinase ATP-binding pocket) .

- QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on pyrimidine) with activity data to prioritize analogs .

- Free energy perturbation (FEP) : Simulate binding affinity changes for virtual analogs before synthesis .

Q. What analytical methods characterize degradation products during long-term stability studies?

- Forced degradation : Expose the compound to heat (80°C), light (UV 365 nm), and oxidative conditions (H₂O₂) .

- LC-MS/MS : Identify degradation products (e.g., dechlorinated or oxidized derivatives) and quantify their formation kinetics .

- Stability-indicating methods : Develop HPLC gradients that resolve degradation peaks from the parent compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.